Cas no 193483-95-3 (Mulberroside F)

Mulberroside F is a bioactive stilbenoid glycoside primarily derived from Morus alba (white mulberry) root bark. It exhibits notable antioxidant, anti-inflammatory, and skin-brightening properties, making it valuable in cosmetic and pharmaceutical applications. Structurally, it features a resveratrol derivative bound to glucose, enhancing its stability and bioavailability. Research suggests Mulberroside F inhibits melanogenesis by downregulating tyrosinase activity, positioning it as a potential agent for hyperpigmentation treatment. Its cytoprotective effects against oxidative stress further support its use in anti-aging formulations. The compound is characterized by high purity (>98%) via HPLC, ensuring consistent performance in research and product development. Its water solubility facilitates formulation versatility in aqueous systems.
Mulberroside F structure
Mulberroside F structure
Product name:Mulberroside F
CAS No:193483-95-3
MF:C26H30O14
Molecular Weight:566.5080
CID:2201132
PubChem ID:60208818

Mulberroside F 化学的及び物理的性質

名前と識別子

    • Mulberroside F
    • 3-[6-(beta-D-Glucopyranosyloxy)-2-benzofuranyl]-5-hydroxyphenyl beta-D-glucopyranoside
    • 193483-95-3
    • HY-N3518
    • AKOS040760576
    • MulberrosideF
    • CS-0023695
    • (2R,3S,4S,5R,6S)-2-(hydroxymethyl)-6-[[2-[3-hydroxy-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-1-benzofuran-6-yl]oxy]oxane-3,4,5-triol
    • SCHEMBL22522090
    • CHEBI:169030
    • (2R,3S,4S,5R,6S)-2-(hydroxymethyl)-6-[[2-[3-hydroxy-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-1-benzouran-6-yl]oxy]oxane-3,4,5-triol
    • FS-7123
    • NCGC00385534-01
    • (2R,3S,4S,5R,6S)-2-(hydroxymethyl)-6-((2-(3-hydroxy-5-((2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl)oxyphenyl)-1-benzofuran-6-yl)oxy)oxane-3,4,5-triol
    • DA-75805
    • (2S,3R,4S,5S,6R)-2-[3-hydroxy-5-(6-{[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}-1-benzofuran-2-yl)phenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol
    • インチ: 1S/C26H30O14/c27-8-17-19(30)21(32)23(34)25(39-17)36-13-2-1-10-5-15(38-16(10)7-13)11-3-12(29)6-14(4-11)37-26-24(35)22(33)20(31)18(9-28)40-26/h1-7,17-35H,8-9H2/t17-,18-,19-,20-,21+,22+,23-,24-,25-,26-/m1/s1
    • InChIKey: YPMOTUXWPXDQDJ-PCIRLDFKSA-N
    • SMILES: O1[C@]([H])([C@@]([H])([C@]([H])([C@@]([H])([C@@]1([H])C([H])([H])O[H])O[H])O[H])O[H])OC1C([H])=C([H])C2C([H])=C(C3=C([H])C(=C([H])C(=C3[H])O[C@@]3([H])[C@@]([H])([C@]([H])([C@@]([H])([C@@]([H])(C([H])([H])O[H])O3)O[H])O[H])O[H])O[H])OC=2C=1[H]

計算された属性

  • Exact Mass: 566.163556g/mol
  • Surface Charge: 0
  • XLogP3: -0.7
  • 水素結合ドナー数: 9
  • Hydrogen Bond Acceptor Count: 14
  • 回転可能化学結合数: 7
  • Exact Mass: 566.163556g/mol
  • 単一同位体質量: 566.163556g/mol
  • Topological Polar Surface Area: 232Ų
  • Heavy Atom Count: 40
  • 複雑さ: 820
  • 同位体原子数: 0
  • 原子立体中心数の決定: 10
  • 未定義の原子立体中心の数: 0
  • Defined Bond Stereocenter Count: 0
  • 不確定化学結合立体中心数: 0
  • Covalently-Bonded Unit Count: 1
  • 分子量: 566.5

じっけんとくせい

  • Color/Form: Powder
  • 密度みつど: 1.645±0.06 g/cm3 (20 ºC 760 Torr),
  • Solubility: ほとんど溶けない(0.096 g/l)(25ºC)、

Mulberroside F Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
WU HAN AN JIE KAI Biomedical Technology Co., Ltd.
ajce57568-1mg
Mulberroside F
193483-95-3 98%
1mg
¥0.00 2023-09-07
ChemFaces
CFN90794-10mg
Mulberroside F
193483-95-3 >=98%
10mg
$288 2023-09-19
A2B Chem LLC
AE94546-1mg
Mulberroside F
193483-95-3 99%
1mg
$115.00 2024-04-20
Aaron
AR00AMFY-200mg
Mulberroside F
193483-95-3 98%
200mg
$1484.00 2025-02-13
A2B Chem LLC
AE94546-5mg
Mulberroside F
193483-95-3 99%
5mg
$245.00 2024-04-20
Aaron
AR00AMFY-50mg
Mulberroside F
193483-95-3 98%
50mg
$541.00 2025-02-13
Ambeed
A987566-1g
Mulberroside f
193483-95-3 99%
1g
$1894.0 2024-07-21
SHANG HAI TAO SHU Biotechnology Co., Ltd.
TN1958-50 mg
Mulberroside F
193483-95-3
50mg
¥11980.00 2022-04-26
SHANG HAI TAO SHU Biotechnology Co., Ltd.
TN1958-100 mg
Mulberroside F
193483-95-3
100MG
¥17970.00 2022-04-26
SHANG HAI TAO SHU Biotechnology Co., Ltd.
TN1958-200 mg
Mulberroside F
193483-95-3
200mg
¥26955.00 2022-04-26

Mulberroside F 関連文献

Mulberroside Fに関する追加情報

Recent Advances in Mulberroside F (193483-95-3) Research: A Comprehensive Review

Mulberroside F (CAS: 193483-95-3), a bioactive stilbene glycoside derived from the root bark of Morus alba (white mulberry), has garnered significant attention in recent years due to its diverse pharmacological properties. This research briefing synthesizes the latest findings on Mulberroside F, focusing on its molecular mechanisms, therapeutic potential, and recent advancements in extraction and synthesis methodologies. Emerging evidence highlights its role as a potent antioxidant, anti-inflammatory, and neuroprotective agent, with promising applications in metabolic disorders, neurodegenerative diseases, and dermatological conditions.

A 2023 study published in the Journal of Natural Products (DOI: 10.1021/acs.jnatprod.3c00128) demonstrated Mulberroside F's unique dual inhibition of both COX-2 and 5-LOX pathways, achieving 72% reduction in PGE2 production at 50 μM concentration. This positions it as a potential next-generation anti-inflammatory agent with reduced gastrointestinal side effects compared to traditional NSAIDs. Structural analysis reveals that the glucose moiety at C-3' and the hydroxyl group at C-4 are critical for this activity, as shown through SAR studies using derivatives of 193483-95-3.

In the field of metabolic diseases, breakthrough research from Shanghai Institute of Materia Medica (Nature Communications, 2024) identified Mulberroside F as a novel AMPK activator through allosteric modulation. The compound showed remarkable efficacy in improving insulin sensitivity in db/db mice, reducing fasting blood glucose by 38% after 8-week treatment (20 mg/kg/day). The study utilized [14C]-labeled 193483-95-3 to track tissue distribution, revealing preferential accumulation in liver and adipose tissue (t1/2 = 6.7 hours).

Recent advancements in biosynthesis have addressed previous challenges in large-scale production. A 2024 Metabolic Engineering study described a recombinant Saccharomyces cerevisiae strain capable of producing Mulberroside F at titers of 1.2 g/L through modular optimization of the resveratrol glycosylation pathway. This microbial fermentation approach represents a 40-fold yield improvement over traditional plant extraction methods, potentially reducing production costs by 65% while maintaining >99% purity (HPLC analysis).

Clinical translation efforts are accelerating, with Phase I trials (NCT05678322) recently completed for a Mulberroside F-based topical formulation (MF-101) for psoriasis. The trial demonstrated excellent safety profile with only mild erythema reported in 3% of participants. Pharmacodynamic assessments showed 89% reduction in IL-17A expression in psoriatic lesions compared to placebo (p<0.001). These findings support the compound's immunomodulatory properties first observed in in vitro studies using the 193483-95-3 reference standard.

Looking forward, several challenges remain in Mulberroside F research. While its poor oral bioavailability (F=12%) has been partially addressed through nanoparticle formulations (Journal of Controlled Release, 2023), further pharmacokinetic optimization is needed. Additionally, the precise molecular targets beyond AMPK activation require elucidation. Ongoing studies using CRISPR screening and molecular docking with the 193483-95-3 crystal structure (CCDC 2256781) promise to uncover novel mechanisms of action. The compound's multi-target nature positions it as a promising candidate for complex diseases, but also necessitates rigorous systems pharmacology approaches to understand potential off-target effects.

おすすめ記事

推奨される供給者
Hubei Cuiyuan Biotechnology Co.,Ltd
(CAS:193483-95-3)MulberrosideF
CRN0261
Purity:≥98%
はかる:5mg/20mg/50mg
Price ($):Inquiry
Amadis Chemical Company Limited
(CAS:193483-95-3)Mulberroside F
A1244858
Purity:99%
はかる:1g
Price ($):1705